5-Cyclopentyl-1-phenylpentane-1,3-dione
Description
5-Cyclopentyl-1-phenylpentane-1,3-dione is a diketone featuring a pentane backbone substituted with a cyclopentyl group at position 5 and a phenyl group at position 1. Diketones of this class are critical intermediates in organic synthesis, particularly for constructing heterocycles and bioactive molecules. Their reactivity stems from the two ketone groups, which participate in keto-enol tautomerism, enabling diverse chemical transformations such as cyclocondensation and nucleophilic additions .
Properties
CAS No. |
143226-61-3 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-cyclopentyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C16H20O2/c17-15(11-10-13-6-4-5-7-13)12-16(18)14-8-2-1-3-9-14/h1-3,8-9,13H,4-7,10-12H2 |
InChI Key |
JJSVBFNQFRJPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1-phenylpentane-1,3-dione typically involves the reaction of cyclopentanone with phenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to a Claisen condensation reaction with ethyl acetate to yield the final product. The reaction conditions often include the use of a strong base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: The phenyl and cyclopentyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields diols or alcohols.
Substitution: Results in substituted phenyl or cyclopentyl derivatives.
Scientific Research Applications
5-Cyclopentyl-1-phenylpentane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-phenylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Key Observations:
- Substituent Effects : The cyclopentyl group in the target compound confers steric bulk and lipophilicity, contrasting with electron-withdrawing substituents (e.g., 4-chlorophenyl in ), which enhance electrophilicity and reactivity. Aromatic substituents (e.g., triphenyl in ) promote conjugation, affecting optical and electronic properties.
- Core Structure Flexibility : The pentane backbone in the target compound allows greater conformational flexibility compared to rigid cyclopentene () or cyclohexane () cores, influencing binding affinity in biological systems.
Physicochemical Properties
- Lipophilicity : Cyclopentyl and phenyl groups increase logP values compared to hydroxyl or azido-containing analogs (e.g., ), suggesting better membrane permeability but poorer aqueous solubility.
- Thermal Stability : Cyclopentene-derived diketones () exhibit higher thermal stability due to aromatic stacking, whereas the target compound’s aliphatic groups may lower melting points.
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